ethyl 5-bromo-1H-imidazole-4-carboxylate
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com This structural motif is a fundamental component of numerous natural products, including the amino acid histidine, histamine, and purines, which are integral to nucleic acids. nih.govijrar.org The unique electronic characteristics of the imidazole core, which contains three carbon atoms and two nitrogen atoms, allow it to bind readily with a variety of enzymes and receptors. nih.gov This ability to participate in various molecular interactions, such as hydrogen bonding, hydrophobic forces, and van der Waals forces, underpins its prominence in medicinal chemistry. nih.gov
Imidazole derivatives exhibit a vast spectrum of pharmacological activities, and their therapeutic potential has been extensively explored. jchemrev.comnih.gov Compounds containing the imidazole scaffold have been developed as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antitubercular agents. jchemrev.comnih.govijrar.org For instance, marketed drugs like methotrexate (B535133) (anticancer), metronidazole (B1676534) (antimicrobial), and omeprazole (B731) (anti-inflammatory) all feature an imidazole core, highlighting the ring's importance in drug design. nih.gov Beyond medicine, imidazole derivatives are employed as building blocks in materials science, serving as components for ionic liquids, catalysts for ester hydrolysis, and ligands for metal complexes. lifechemicals.com The rapid expansion of research into imidazole-based chemistry underscores the promising therapeutic and technological value of this class of compounds. jchemrev.comnih.gov
Research Context of Substituted Ethyl Imidazole Carboxylates
Within the extensive family of imidazole derivatives, substituted ethyl imidazole carboxylates represent a significant subclass of building blocks for organic synthesis. The ester functionality provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides. nih.gov This versatility allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov
Scope and Objectives of Current Academic Inquiry
The primary objective of this article is to provide a focused and scientifically rigorous overview of ethyl 5-bromo-1H-imidazole-4-carboxylate. The inquiry is centered exclusively on the chemical and research aspects of this compound within the domain of advanced heterocyclic chemistry.
The scope is strictly limited to:
The foundational role of imidazole derivatives: Establishing the chemical and biological importance of the parent scaffold to contextualize the significance of its substituted analogues.
The research utility of substituted ethyl imidazole carboxylates: Discussing this specific subclass to highlight the synthetic and potential therapeutic value derived from the ethyl carboxylate functional group.
Characterization of this compound: Presenting its known properties and its function as a chemical intermediate in synthesis. myskinrecipes.commyskinrecipes.com
This article will adhere to a professional and authoritative tone, presenting detailed research findings based on existing scientific literature. The content will focus on the role of this compound as a building block for creating more complex molecules with potential biological activity, particularly in the pharmaceutical sector. myskinrecipes.commyskinrecipes.com
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDBQRGZTZNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-76-7 | |
| Record name | ethyl 5-bromo-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidating Reactivity and Derivatization Pathways of Ethyl 5 Bromo 1h Imidazole 4 Carboxylate
Chemical Transformations of the Ester Functional Group
The ethyl carboxylate moiety at the C4 position of the imidazole (B134444) ring is a primary site for chemical modification, allowing for its conversion into other key functional groups such as carboxylic acids, amides, and hydrazides.
Ester Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions.
Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) in a solvent like ethanol (B145695). medcraveonline.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is irreversible as the resulting carboxylate anion is deprotonated in the basic medium, driving the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, 5-bromo-1H-imidazole-4-carboxylic acid.
Alternatively, acid-catalyzed hydrolysis can be employed. This involves refluxing the ester with a dilute mineral acid, such as hydrochloric acid (HCl). This reaction is reversible, and an excess of water is used to shift the equilibrium towards the formation of the carboxylic acid and ethanol.
The resulting 5-bromo-1H-imidazole-4-carboxylic acid is a key intermediate itself, primarily utilized in the synthesis of various pharmaceutical agents and in the construction of complex heterocyclic compounds.
Conversion to Carboxamide and Carbohydrazide (B1668358) Derivatives
The ester group of ethyl 5-bromo-1H-imidazole-4-carboxylate can be readily converted into carboxamides and carbohydrazides, which are important functional groups in medicinal chemistry.
Carbohydrazide Formation: The synthesis of the corresponding carbohydrazide is typically achieved by reacting the ester with hydrazine (B178648) monohydrate. nih.gov This reaction is often performed in a protic solvent like ethanol and heated under reflux. The nucleophilic hydrazine attacks the ester's carbonyl carbon, leading to the displacement of ethanol and the formation of 5-bromo-1H-imidazole-4-carbohydrazide.
Carboxamide Formation: Conversion to carboxamides can be performed through two primary routes. The first involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, as described previously. The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond. Alternatively, direct aminolysis of the ester can be achieved by heating it with a high concentration of an amine, although this method is generally less efficient than the two-step process.
Reactivity of the Imidazole Heterocycle
The imidazole ring, with its bromine substituent and multiple reaction sites, offers a rich platform for further functionalization through various organic reactions.
Electrophilic Substitution Reactions on the Imidazole Ring (e.g., Halogenation)
The imidazole ring in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing effects of both the bromo substituent at the C5 position and the ethyl carboxylate group at the C4 position. Traditional bromination methods on unsubstituted imidazoles often result in polysubstituted products, such as 2,4,5-tribromo derivatives. smolecule.com
For this compound, any further electrophilic attack would be challenging and would likely require harsh reaction conditions. The most probable site for such a substitution would be the C2 position, which is the least deactivated position on the ring. Potential electrophilic substitution reactions include further halogenation (e.g., chlorination or iodination) or nitration. For instance, direct nitration of N-substituted imidazoles is known to be difficult, often requiring potent nitrating agents like nitric acid in trifluoroacetic anhydride. semanticscholar.org
Besides substitution on the carbon atoms of the ring, the nitrogen at the N1 position is also a site for electrophilic attack. The N-H proton can be readily substituted through reactions like alkylation or acylation under basic conditions.
Cross-Coupling Reactions for Functionalization (e.g., Suzuki Coupling)
The bromine atom at the C5 position is an excellent handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is particularly effective for this purpose. semanticscholar.org
This reaction allows for the synthesis of a wide range of 5-aryl- or 5-heteroaryl-1H-imidazole-4-carboxylates. The reaction typically involves treating this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. nih.gov Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used to activate the organoboron species, and the reaction is typically carried out in solvents like dimethoxyethane (DME) or a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.govresearchgate.net
| Catalyst | Base | Solvent | Temperature | Reactant | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | Aryl/Heteroaryl Boronic Acid | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 95-100 °C | Aryl Boronic Acid | semanticscholar.org |
| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | Aryl Boronic Acid Ester | researchgate.net |
Intramolecular Cyclization and Ring-Fusion Chemistry
The functional groups present in this compound and its derivatives serve as valuable precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These ring-fusion strategies are essential for building complex molecular architectures found in many biologically active compounds.
For example, derivatives of the title compound can be designed to undergo cyclization to form imidazo[4,5-b]pyridines. This could be achieved by first introducing a suitable functional group at the C5 position (e.g., an amino group via nucleophilic substitution or a Hartwig-Buchwald amination) and then reacting it with the adjacent C4-ester group or a derivative thereof.
Another strategy involves modifying the N1 position. Alkylation of the N1 nitrogen with a chain containing a terminal nucleophile could lead to an intramolecular substitution of the C5-bromo group, forming a new fused ring. Similarly, transformation of the ester into other functional groups, such as an aldehyde or a hydroxymethyl group, can provide the necessary electrophilic or nucleophilic centers for cyclization with a suitably functionalized side chain at either the N1 or C5 position. Such base-mediated intramolecular cyclization reactions are a known pathway for creating diverse imidazole-fused ring systems. nycu.edu.twbenthamdirect.com
Mechanisms of Key Chemical Reactions
The reactivity of this compound is characterized by the interplay of its functional groups—the imidazole core, the bromine substituent, and the ethyl carboxylate group. Understanding the mechanisms of its key chemical reactions is crucial for predicting its behavior and designing synthetic pathways to novel derivatives. This section delves into the mechanistic pathways of cycloaddition reactions involving this compound and investigates the nature of the associated reaction intermediates and transition states.
Mechanistic Pathways of Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For imidazole derivatives like this compound, a particularly relevant pathway involves the formation and subsequent electrocyclization of azomethine ylides. This type of reaction, specifically a [3+2] cycloaddition, allows for the elaboration of the imidazole core and the introduction of new ring systems. acs.org
One of the primary mechanistic pathways involves a 1,5-electrocyclization of a conjugated azavinyl azomethine ylide. nih.gov This process can be described in a stepwise manner:
Formation of the Azomethine Ylide Intermediate: The reaction is typically initiated by the condensation of a primary amine with a 1,2-diaza-1,3-diene (which can be conceptually related to the imidazole precursor). The resulting intermediate then reacts with an aldehyde to generate the key azomethine ylide. nih.gov An azomethine ylide is a 1,3-dipole, consisting of a nitrogen atom and two carbon atoms, which is a key intermediate for [3+2] cycloaddition reactions. acs.org
1,5-Electrocyclization: The generated azavinyl azomethine ylide, which is a 6π-electron system, undergoes a thermally allowed, suprafacial 1,5-electrocyclization. acs.org This concerted process involves the formation of a new sigma bond between the ends of the conjugated system, leading to the formation of the imidazole ring.
The presence of the bromo and ethyl carboxylate substituents on the imidazole ring significantly influences the electronic properties of the system and, consequently, the feasibility and rate of such cycloaddition pathways. The bromine atom, being an electron-withdrawing group, can affect the stability of the intermediates and the energy of the transition states. Research on other halogenated heterocycles has shown that a bromine substituent can increase the rate of cycloaddition. researchgate.net This effect can be attributed to an increase in the exothermicity of the reaction and stabilization of the product, as the electronegative bromine atom prefers to be attached to a more alkylated framework. researchgate.net
The ethyl carboxylate group, also electron-withdrawing, plays a crucial role in activating the imidazole ring for certain transformations and influences the regioselectivity of the reactions.
Table 1: Key Steps in the Cycloaddition of Imidazole Precursors
| Step | Description | Key Species Involved | Influencing Factors |
| 1 | Formation of Azomethine Ylide | Primary Amine, Aldehyde, Diaza-diene | Stoichiometry, Solvent, Temperature |
| 2 | 1,5-Electrocyclization | Azavinyl Azomethine Ylide | Electronic effects of substituents (e.g., -Br, -COOEt), Thermal or Microwave conditions |
| 3 | Aromatization | Dihydroimidazole intermediate | Elimination of a leaving group |
Investigating Reaction Intermediates and Transition States
The course of a chemical reaction is dictated by the energy landscape connecting reactants to products, which includes energy minima corresponding to intermediates and energy maxima corresponding to transition states. youtube.com A thorough investigation of these transient species is fundamental to understanding the reaction mechanism.
Reaction Intermediates:
The structure of the azomethine ylide derived from precursors to this compound would be influenced by the electronic effects of the bromine and ester groups. These substituents can delocalize the charge of the dipole, thereby affecting its stability and reactivity in the subsequent electrocyclization step.
Transition States:
A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimal amount of time as reactants are converted into products or intermediates. youtube.com It represents the energy barrier that must be overcome for the reaction to proceed. Unlike intermediates, transition states cannot be isolated. youtube.com
For the 1,5-electrocyclization step, the transition state involves the partial formation of the new carbon-carbon sigma bond. The geometry of this transition state determines the stereochemical outcome of the reaction. According to the Woodward-Hoffmann rules, the thermal 6π-electron electrocyclization proceeds via a suprafacial pathway, meaning the new bond is formed on the same face of the π-system. acs.org
The energy of the transition state (the activation energy) is influenced by the substituents on the reacting system. The electron-withdrawing nature of the bromine atom in this compound can lower the activation energy for cycloaddition, thereby accelerating the reaction rate. This is because the substituent can stabilize the developing negative charge in the transition state. researchgate.net
Table 2: Characteristics of Intermediates and Transition States in Imidazole Cycloaddition
| Species | Definition | Stability | Isolability | Role in Reaction | Influence of Substituents (-Br, -COOEt) |
| Reaction Intermediate | A transient species corresponding to a local energy minimum on the reaction pathway. libretexts.org | More stable than transition states. libretexts.org | Can sometimes be trapped or observed spectroscopically. | A product of one step and reactant for the next. libretexts.org | Can be stabilized or destabilized, affecting reaction feasibility. |
| Transition State | The highest energy point along the reaction coordinate for a single step. youtube.com | Highly unstable. youtube.com | Not isolable. youtube.com | Represents the activation energy barrier for a reaction step. youtube.com | Energy is lowered or raised, affecting the reaction rate. |
Advanced Spectroscopic and Crystallographic Characterization in Research
Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For ethyl 5-bromo-1H-imidazole-4-carboxylate, ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling. The imidazole (B134444) ring contains two protons: one on a nitrogen atom (N-H) and one on a carbon atom (C-H). The N-H proton signal is typically broad and its chemical shift can be solvent-dependent, while the C-H proton will appear as a singlet in the aromatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct carbon signals are anticipated: two for the ethyl ester group (methylene and methyl carbons), one for the carbonyl carbon (C=O), and three for the imidazole ring carbons. The carbon atom bonded to the bromine (C-Br) is expected to be shifted to a higher field (lower ppm value) compared to the other ring carbons due to the halogen's shielding effect. The chemical shifts are influenced by the electronic environment of each carbon atom.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | 12.0 - 13.5 | Broad Singlet |
| Imidazole C-H | 7.5 - 8.0 | Singlet |
| Methylene (-O-CH₂-) | 4.0 - 4.5 | Quartet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Imidazole C=N | 135 - 145 |
| Imidazole C-COOEt | 125 - 135 |
| Imidazole C-Br | 110 - 120 |
| Methylene (-O-CH₂) | 59 - 63 |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. A broad absorption band in the region of 3100-2800 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The C=O stretch of the ethyl ester group is expected to produce a strong, sharp peak. Aromatic C-H stretching and C=C/C-N ring stretching vibrations from the imidazole core, as well as aliphatic C-H stretching from the ethyl group, would also be present.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Imidazole N-H | Stretch | 3100 - 2800 | Broad, Medium |
| Aromatic C-H | Stretch | 3150 - 3050 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | 1720 - 1700 | Strong, Sharp |
| Imidazole C=C, C=N | Ring Stretch | 1600 - 1450 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous confirmation of its elemental formula. For this compound (C₆H₇BrN₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly notable, as its two major isotopes (⁷⁹Br and ⁸¹Br) exist in an approximate 1:1 ratio, leading to a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) that confirms the presence of a single bromine atom in the molecule.
Table 4: Predicted HRMS Data for this compound (C₆H₇BrN₂O₂) ipb.pt
| Adduct Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₈BrN₂O₂⁺ | 218.9764 |
| [M+Na]⁺ | C₆H₇BrN₂NaO₂⁺ | 240.9583 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
While specific experimental crystal structure data for this compound is not readily found in published literature, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
The arrangement of molecules in the crystal is governed by intermolecular forces. For this compound, SC-XRD would be crucial for identifying and characterizing these interactions. The imidazole ring possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen and carbonyl oxygen atoms). This makes the formation of robust hydrogen bonding networks highly probable. It is expected that the N-H proton would form a hydrogen bond with the carbonyl oxygen or the sp²-hybridized nitrogen atom of an adjacent molecule, leading to the formation of chains, dimers, or more complex three-dimensional networks that stabilize the crystal structure.
Polymorphism and Crystallographic Studies
A thorough review of scientific literature and crystallographic databases reveals a notable absence of published studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. However, to date, no research has been specifically dedicated to identifying or characterizing different polymorphic forms of this particular compound.
Similarly, detailed single-crystal X-ray diffraction data for this compound is not publicly available. Such studies are fundamental for elucidating the precise three-dimensional atomic arrangement of a compound in its crystalline state. This information includes key parameters such as the crystal system, space group, and unit cell dimensions, which are essential for understanding intermolecular interactions and solid-state packing.
While crystallographic data for structurally related imidazole derivatives and other heterocyclic compounds have been reported, direct extrapolation of these findings to this compound is not feasible due to the specific influence of its substituent groups on the crystal lattice. The lack of experimental crystallographic data means that a definitive analysis of its solid-state structure remains an area for future investigation.
Consequently, no data table of crystallographic parameters for this compound can be provided at this time. The scientific community awaits focused research in this area to fully characterize the solid-state properties of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, key properties of ethyl 5-bromo-1H-imidazole-4-carboxylate can be elucidated, offering insights into its stability, reactivity, and intermolecular interactions.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. This optimized geometry is crucial as all other calculated properties are dependent on it. Conformational analysis, which involves exploring the different spatial arrangements of the atoms (conformers) and their relative energies, is particularly important for the flexible ethyl ester group. By rotating the dihedral angles associated with the ester group, a potential energy surface can be mapped to identify the global minimum energy conformer, which is the most populated conformation at equilibrium. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions. For similar heterocyclic compounds, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to determine optimized structural parameters. nih.govnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Representative Conformer of this compound (Theoretical Data)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C4-C5 | 1.39 |
| C5-Br | 1.88 | |
| N1-C5 | 1.37 | |
| C4-C(O)O | 1.48 | |
| Bond Angle | N1-C5-C4 | 108.5 |
| C5-C4-N3 | 109.0 | |
| Br-C5-N1 | 125.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization. Actual values would require a specific calculation to be performed.
Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C4-C5) | 18.5 |
| LP(1) N3 | π*(C2-N1) | 22.1 |
| π(C4-C5) | π*(N1-C2) | 15.3 |
Note: The data in this table is illustrative and represents the type of information obtained from an NBO analysis. Higher E(2) values indicate stronger electronic interactions.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Theoretical Data)
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.8 |
| E(LUMO) | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
Note: This data is illustrative. The actual values would be derived from a specific DFT calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the ester group, while the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. orientjchem.org
Natural Population Analysis (NPA) provides a method for calculating the atomic charges, offering a quantitative measure of the electron distribution. These charges are derived from the NBO analysis and are generally considered more reliable than other methods like Mulliken population analysis. The NPA charges can help in understanding the electrostatic interactions and the reactivity of different atomic sites within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions (e.g., UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) corresponding to electronic transitions between molecular orbitals. For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption, providing a theoretical basis for experimental spectroscopic data. researchgate.net These calculations are often performed in conjunction with a solvent model to account for the effect of the chemical environment on the electronic transitions.
Molecular Modeling for Ligand-Macromolecule Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting and analyzing the binding of a small molecule (ligand) like this compound to a biological macromolecule, such as a protein or enzyme. Docking simulations place the ligand into the binding site of a receptor and score the different binding poses based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. Given the prevalence of the imidazole scaffold in medicinal chemistry, understanding these interactions is crucial for rational drug design and for elucidating the molecule's potential mechanism of action. nih.gov
Molecular Docking Studies for Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target receptor.
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the general principles of docking can be applied to understand its potential interactions. In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would then be prepared, ensuring correct protonation states and geometry.
Docking algorithms would then be employed to fit the ligand into the binding site of the receptor, generating multiple possible binding poses. Each pose is scored based on a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more favorable binding interaction. For instance, studies on similar imidazole-based compounds have shown that the imidazole core can form crucial hydrogen bonds with amino acid residues in the active site of enzymes, while the bromo and carboxylate groups can engage in halogen bonding and electrostatic interactions, respectively, further stabilizing the complex. researchgate.net The results of such a hypothetical docking study could be summarized in a table format.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR23, LYS45, SER89 |
| Hydrogen Bonds | 2 |
| Halogen Bonds | 1 |
| Hydrophobic Interactions | ALA22, VAL50 |
Note: This data is illustrative and not based on a specific published study on this compound.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation models the atomic and molecular motion of the system, providing a dynamic view of the binding interactions.
For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation would then be run for a specific duration, typically in the nanosecond to microsecond range. Analysis of the simulation trajectory can reveal important information about the stability of the complex. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are stable. This can highlight the key residues that are crucial for maintaining the binding interaction.
Binding Energy Calculations (e.g., MM/PBSA)
To obtain a more quantitative estimate of the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. nih.govnih.gov This method calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.gov
The MM/PBSA calculation involves extracting snapshots from the MD simulation trajectory and calculating the free energy for the complex, the receptor, and the ligand individually. The binding free energy is then determined by the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
The binding energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition can provide a detailed understanding of the driving forces behind the binding process. For example, a significant contribution from the electrostatic energy term would suggest that charge-charge interactions are critical for the binding of this compound.
Table 2: Illustrative MM/PBSA Binding Energy Calculation for this compound
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -40.2 |
| Electrostatic Energy | -25.8 |
| Polar Solvation Energy | 30.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -40.6 |
Note: This data is for illustrative purposes and does not represent results from a specific study on the target compound.
Research Applications and Emerging Directions in Chemical Science
Role as a Chemical Building Block in Complex Organic Synthesis
The utility of ethyl 5-bromo-1H-imidazole-4-carboxylate as a foundational component is significant in the field of organic synthesis. The imidazole (B134444) ring is a common motif in natural products and synthetic compounds, and this particular reagent provides a convenient entry point for creating substituted imidazole derivatives. amazonaws.comlongdom.org The bromine atom at the 5-position and the carboxylate group at the 4-position are key reactive sites, allowing for a variety of chemical transformations and the construction of elaborate molecular architectures.
This compound is primarily used as a precursor for synthesizing molecules with potential biological activity. myskinrecipes.com The imidazole scaffold is a constituent of many important biological molecules, including the amino acid histidine and nucleic acids. longdom.orgresearchgate.net Researchers leverage the reactivity of this bromo-imidazole ester to introduce different functional groups and build novel compounds for biological screening.
A notable example is the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which were evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov In this research, derivatives containing long alkyl chains at the N-1 position of the imidazole core showed significant inhibitory effects on cancer cell growth and proliferation. nih.gov Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent activity, highlighting the role of the parent scaffold in accessing new potential therapeutic agents. nih.gov
The imidazole ring within this compound serves as a fundamental scaffold for the construction of diverse and complex heterocyclic systems. nih.gov Imidazole-based structures are ubiquitous in compounds displaying a wide range of biological properties. nih.gov Synthetic chemists utilize intermediates like this bromo-imidazole to build other nitrogen-containing heterocycles, such as triazoles, oxadiazoles, and fused bicyclic systems like benzimidazoles. nih.govresearchgate.net The inherent reactivity of the molecule allows it to be a starting point for multi-step syntheses, leading to the creation of larger, more structurally diverse chemical libraries for further research and development. myskinrecipes.com
Applications in Medicinal Chemistry Research and Drug Design
In medicinal chemistry, the imidazole core is a privileged scaffold, meaning it is frequently found in approved drugs and compounds with therapeutic potential. nih.gov this compound is therefore a compound of significant interest for researchers aiming to design and discover new medicinal agents.
The structure of this compound is an ideal starting point for developing novel pharmaceutical agents. myskinrecipes.comnih.gov Its reactive sites permit the systematic modification of the molecule to explore structure-activity relationships (SAR), a critical process in drug discovery.
Research has shown that derivatives synthesized from related imidazole-4-carboxylate esters can act as inhibitors of crucial biological targets. For instance, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides were designed and synthesized as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Furthermore, studies on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, derived from the imidazole scaffold, have demonstrated significant anticancer activity against cervical (HeLa) and colon (HT-29) cancer cell lines. nih.gov
| Cancer Cell Line | Type of Cancer | IC₅₀ Value (μM) after 72h | Source |
|---|---|---|---|
| HeLa | Cervical | 0.737 ± 0.05 | nih.gov |
| HT-29 | Colon | 1.194 ± 0.02 | nih.gov |
Derivatives of the imidazole scaffold can modulate various biological pathways and interact with specific enzymes. The electron-rich nature of the imidazole ring allows it to bind to a variety of enzymes and receptors. nih.gov
For example, research into 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives showed they could inhibit the HIV-1 integrase enzyme, which is essential for viral replication. nih.gov In the field of oncology, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was found to induce early apoptosis (programmed cell death) in HeLa and HT-29 cancer cells. nih.gov This compound also significantly reduced the mitochondrial membrane potential in these cells in a dose-dependent manner, indicating its mechanism of action involves the disruption of key cellular pathways. nih.gov Another study noted that this compound is used as a test compound to study the biological properties of retinoids and has shown activity with the enzyme histone lysine (B10760008) acyltransferase (KAT). biosynth.com
The imidazole moiety is a core component of many compounds investigated for their antimicrobial and antiviral properties. nih.govjchr.org Imidazole-based compounds can exhibit antimicrobial effects through mechanisms such as disrupting the DNA double-strand helix and inhibiting protein kinases. jchr.org
Research has demonstrated that the presence of a bromo-substituent on a heterocyclic ring can contribute to high antibacterial potency. nih.gov While direct studies on the antimicrobial activity of this compound are not detailed, its role as a scaffold is crucial. It provides the basic structure from which more potent antimicrobial agents can be designed and synthesized. myskinrecipes.com The development of imidazole-based compounds continues to be an active area of research for new chemotherapeutic agents to combat bacterial and viral infections. jchr.org As an example of antiviral research, derivatives of the imidazole scaffold have been specifically evaluated for their ability to inhibit HIV-1. nih.gov
| Activity Type | Target/Organism | Mechanism/Finding | Source |
|---|---|---|---|
| Antibacterial | Gram-positive & Gram-negative bacteria | Bromo-substituted derivatives showed comparable activity to streptomycin. | nih.gov |
| Antiviral | HIV-1 | Carbohydrazide (B1668358) derivatives showed moderate antiviral inhibition. | nih.gov |
| General Antimicrobial | Various microbes | Imidazole compounds can disrupt DNA and inhibit protein kinases. | jchr.org |
Investigation of Imidazole Derivatives in Neurological Research
The imidazole scaffold is a key structural motif in many biologically active molecules and has garnered significant attention in neurological research. Derivatives of imidazole are being explored for their potential in treating a range of neurological disorders, including Alzheimer's disease. nih.gov Research into imidazolylacetophenone oxime ethers (IOEs), for example, has revealed their multifunctional properties, such as anti-neuroinflammatory effects, metal chelation, antioxidant capabilities, and neuroprotection. nih.gov Some of these derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), protect against cell damage, and suppress the release of pro-inflammatory factors. nih.gov
Furthermore, certain imidazole-based compounds have been designed to penetrate the blood-brain barrier (BBB), a critical characteristic for drugs targeting the central nervous system. nih.gov this compound itself has been utilized as a synthetic compound to investigate the biological activities of retinoids. biosynth.com Retinoids are crucial for brain function, and synthetic analogs like this compound serve as tools to study their pharmacokinetic and biological properties, contributing to the broader understanding of neurological pathways. biosynth.com
Antitubercular Research with Imidazole-Based Compounds
The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. nih.govjapsonline.comjapsonline.com Imidazole-containing compounds have emerged as a highly promising class of molecules in this field. nih.govresearchgate.net A notable example is the 4-nitroimidazole (B12731) derivative, delamanid, which has been approved for treating multidrug-resistant tuberculosis. nih.govresearchgate.net This success has spurred extensive research into other imidazole-based compounds.
Researchers have synthesized and screened numerous imidazole derivatives, including those with ester and bromo substitutions, for their in vitro activity against drug-sensitive and drug-resistant mycobacterial strains. researchgate.netijpsjournal.com Studies have shown that modifications to the imidazole core can lead to compounds with potent bactericidal activity. nih.gov For instance, a series of imidazole-based compounds were synthesized where derivatives bearing a carbethoxy group were amidated to produce various carboxamides, with some exhibiting significant in vitro antitubercular activity. nih.gov The imidazole scaffold is valued for its ability to be incorporated into hybrid molecules, combining its therapeutic properties with other pharmacophores to enhance efficacy and overcome resistance mechanisms. nih.gov The research highlights the versatility of the imidazole ring in developing new leads for antitubercular drug discovery. ijpsjournal.comnih.gov
Table 1: Examples of Imidazole-Based Compounds in Antitubercular Research
| Compound Class | Target/Mechanism | Key Findings | Citations |
|---|---|---|---|
| Nitroimidazoles (e.g., Delamanid) | Inhibition of mycolic acid synthesis | Approved for multidrug-resistant tuberculosis; potent bactericidal activity. | nih.govresearchgate.netnih.gov |
| Imidazole Carboxamides | Not specified | Synthesized from imidazole carboxylates; some compounds showed very good in vitro activity against M. tuberculosis. | nih.gov |
| Imidazole-Thiosemicarbazides | Not specified | Exhibited strong inhibition of M. tuberculosis growth at non-cytotoxic concentrations and ability to disrupt biofilm formation. | mdpi.com |
Coordination Chemistry of Imidazole Esters
Ligand Design for Metal Complexes
The imidazole ring is a fundamental building block in coordination chemistry, primarily due to the electron-donating properties of its sp2-hybridized nitrogen atoms. wikipedia.orgyoutube.com this compound, as an imidazole ester, possesses multiple potential coordination sites: the imine nitrogen (N3) of the imidazole ring and the oxygen atoms of the carboxylate group. researchgate.netwalshmedicalmedia.com This multifunctional nature makes it a versatile ligand for designing metal complexes with diverse structural architectures. researchgate.netwalshmedicalmedia.com
The imidazole moiety typically acts as a monodentate ligand, binding to metal ions through its basic imine nitrogen. wikipedia.org However, the presence of the carboxylate group at the adjacent C4 position allows for chelation, where the ligand binds to a metal center through both the nitrogen and an oxygen atom, forming a stable five-membered ring. Furthermore, these ligands can act as bridging units, linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. acs.orgacs.org The specific coordination mode is influenced by factors such as the metal ion, the pH of the reaction medium, and the presence of other auxiliary ligands. walshmedicalmedia.comacs.org The bromo-substituent at the C5 position can also influence the electronic properties of the ligand, subtly modifying the stability and reactivity of the resulting metal complexes.
Metal-Ion Binding and Chelation Studies
The study of metal-ion binding and chelation by imidazole esters is crucial for understanding their potential applications in areas ranging from catalysis to bioinorganic chemistry. The primary binding site for metal cations is the imine nitrogen of the imidazole ring. wikipedia.orgnih.gov Computational studies have shown that the metal-binding energy of imidazole derivatives can be tuned by the presence of electron-donating or electron-withdrawing substituents. nih.gov Electron-withdrawing groups, such as the ester and bromo functionalities in this compound, generally decrease the metal-binding energy compared to unsubstituted imidazole. nih.gov
The chelation involving the carboxylate group significantly enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. Imidazole-dicarboxylate ligands have been shown to coordinate with a variety of metal ions, including Ni(II), Mn(II), Cd(II), and Zn(2+), forming stable structures. walshmedicalmedia.comacs.org The deprotonation of the carboxylic acid groups and the imidazole N-H proton at different pH levels allows for selective formation of complexes with varying dimensionality and nuclearity. walshmedicalmedia.comacs.org These studies provide a framework for understanding how imidazole esters interact with metal ions, enabling the rational design of complexes with specific properties. nih.gov
Table 2: Coordination Behavior of Imidazole Carboxylate Ligands
| Ligand Type | Metal Ions Studied | Observed Coordination Modes | Resulting Structures | Citations |
|---|---|---|---|---|
| 4,5-Imidazoledicarboxylic acid | Cd(II), Ag(I) | Monodentate, N,O-chelate, μ2, μ3, μ4, μ5 | Mononuclear, 1D, 2D, and 3D frameworks | acs.org |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Ni(II), Mn(II), Cd(II) | μ2, μ3 | 0D molecular square, 2D sheets, 3D frameworks | acs.org |
Material Science and Advanced Functional Materials
Development of Nonlinear Optical (NLO) Materials
Imidazole derivatives have attracted considerable interest in material science for their potential as nonlinear optical (NLO) materials, which are essential for applications in optoelectronics, optical data storage, and telecommunications. researchgate.netacs.orgsemanticscholar.org The NLO response of organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation by an electric field. rsc.org
The imidazole ring can serve as a π-conjugated bridge in such systems. By attaching electron-donating and electron-accepting groups to the imidazole core, it is possible to engineer molecules with significant second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of NLO activity. researchgate.netsemanticscholar.orgrsc.org In this compound, the ethyl carboxylate group acts as an electron-acceptor. The NLO properties can be further tuned by modifying the substituents on the imidazole ring. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new imidazole derivatives by calculating parameters such as dipole moment, polarizability, and hyperpolarizability. researchgate.netacs.org Experimental validation is often performed using techniques like the Z-scan method, which measures the nonlinear absorption and refraction of the material. semanticscholar.org Research has shown that imidazole derivatives can exhibit large optical nonlinearity, making them promising candidates for the development of advanced NLO materials. semanticscholar.org
Table 3: NLO Properties of Selected Imidazole Derivatives
| Compound | Technique | Key NLO Parameter(s) | Findings | Citations |
|---|---|---|---|---|
| Imidazole-2-carboxaldehyde | DFT (B3LYP/6-311G) | High dipole moment (μ), polarizability (α), first-order hyperpolarizability (β) | Validated as a strong candidate for NLO applications. | researchgate.net |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Z-scan, DFT | Nonlinear absorption (β), refractive index (n2), third-order susceptibility (χ(3)) | Exhibits large optical nonlinearity and self-defocusing behavior. | semanticscholar.org |
| Pyrimidine-based Imidazole Derivatives | Photophysical studies, TPA | Two-photon absorption (TPA) cross-section (δ) | TPA values increase with increasing branch number and π-delocalization. | rsc.org |
Dyes and Optical Applications
The imidazole scaffold is a key component in the design of various functional dyes and optical materials due to its versatile electronic properties and structural flexibility. While direct applications of This compound in this field are not extensively documented, its structural features suggest potential as a precursor or a core moiety in the development of novel dyes. The inherent aromaticity and electron-rich nature of the imidazole ring provide a foundation for creating chromophores. The presence of the electron-withdrawing ethyl carboxylate group and the bromo substituent can be strategically utilized to modulate the electronic and photophysical properties of resulting dye molecules.
Research into imidazole-based fluorophores has demonstrated that strategic substitution on the imidazole ring can lead to materials with high quantum yields and large Stokes shifts, which are desirable properties for applications in fluorescence imaging and sensing. For instance, the synthesis of 1,4-phenylene-spaced bis-imidazoles has resulted in fluorophores with bright blue-green emission that is retained in the solid state. nih.gov The functional groups on This compound offer synthetic handles for the introduction of various auxochromes and chromophores, allowing for the fine-tuning of absorption and emission wavelengths.
The following table summarizes the potential roles of the substituents in This compound in the design of dyes and optical materials:
| Substituent | Potential Role in Dye/Optical Material Design |
| Imidazole Core | Provides the basic chromophoric system and a scaffold for further functionalization. |
| Ethyl Carboxylate Group | Acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of a dye, potentially leading to solvatochromism and enhanced non-linear optical properties. It also provides a site for further chemical modification. |
| Bromo Group | Can be used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce other functional groups, such as aryl or alkynyl moieties, thereby extending the π-conjugation of the system and shifting the absorption and emission wavelengths. The heavy atom effect of bromine could also be explored for applications in phosphorescent materials. |
| N-H Proton | Offers a site for N-alkylation or N-arylation, allowing for the attachment of various substituents to further modify the electronic and physical properties of the molecule. |
Catalytic Applications in Organic Transformations
The imidazole ring is a prominent structural motif in many catalysts, including N-heterocyclic carbenes (NHCs) and organocatalysts. The nitrogen atoms of the imidazole can act as proton donors or acceptors, and the ring itself can be readily functionalized to create sterically and electronically diverse catalytic systems. While specific catalytic applications of This compound are not widely reported, its structure presents it as a valuable precursor for the synthesis of more complex catalysts.
The imidazole core can be a source of NHCs, which are widely used as ligands for transition metals in a variety of catalytic transformations, including olefin metathesis, cross-coupling reactions, and polymerization. The substituents on the imidazole ring play a crucial role in tuning the electronic and steric properties of the resulting NHC, which in turn influences the activity and selectivity of the catalyst. The bromo and ethyl carboxylate groups on This compound could be modified to introduce desired functionalities for specific catalytic applications.
Furthermore, imidazole and its derivatives can themselves act as organocatalysts. For example, imidazole can catalyze acyl transfer reactions. azolifesciences.com The basicity of the imidazole nitrogen atoms allows them to activate substrates through hydrogen bonding or proton transfer. The functional groups on This compound could be exploited to enhance its catalytic activity or to immobilize it on a solid support for easier catalyst recovery and reuse.
The table below outlines potential catalytic roles for derivatives of This compound :
| Catalyst Type | Potential Role of this compound Derivative |
| N-Heterocyclic Carbene (NHC) Precursor | The imidazole ring can be deprotonated to form an NHC. The bromo and ester groups can be modified to tune the steric and electronic properties of the NHC ligand for transition metal catalysis. |
| Organocatalyst | The imidazole nitrogen atoms can participate in acid-base catalysis. The substituents can be modified to enhance catalytic activity or to introduce chiral centers for asymmetric catalysis. |
| Ligand for Metal Catalysts | The nitrogen atoms can coordinate to metal centers, forming stable complexes that can be used in various catalytic reactions. |
Future Research Perspectives and Challenges
The utility of This compound as a building block in chemical synthesis opens up several avenues for future research. The challenges and perspectives are centered around developing more sustainable synthetic methods, exploring novel reactivity, and utilizing modern computational and screening techniques to accelerate the discovery of new applications.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on This compound should focus on developing synthetic routes that align with these principles. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that avoid the use of stoichiometric reagents. researchgate.net Microwave-assisted and ultrasound-assisted synthesis are also promising areas for exploration, as they can often lead to shorter reaction times and higher yields. researchgate.net
Exploration of New Reaction Pathways and Selectivity
The functional groups present in This compound provide opportunities for exploring new reaction pathways. The bromine atom is a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the imidazole ring. Future research could focus on developing novel and selective transformations of this compound. For instance, exploring the regioselectivity of reactions at the different nitrogen atoms of the imidazole ring could lead to the synthesis of new isomers with unique properties. khanacademy.org Furthermore, the development of stereoselective reactions involving this scaffold could open up possibilities for its use in the synthesis of chiral molecules. khanacademy.org
Advanced Computational Tools for Predictive Design
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) calculations can be used to study the electronic structure, spectroscopic properties, and reaction mechanisms of This compound and its derivatives. acs.orgorientjchem.org These computational studies can guide the rational design of new molecules with desired properties, such as specific optical or catalytic activities. For example, by modeling the interaction of different substituents with the imidazole core, it may be possible to predict the photophysical properties of new dyes or the catalytic activity of new organocatalysts.
Integration with High-Throughput Screening in Materials Science
High-throughput screening (HTS) is a powerful technique for rapidly evaluating large libraries of compounds for a specific property or activity. azolifesciences.comewadirect.com The integration of automated synthesis with HTS can significantly accelerate the discovery of new materials. researchgate.net In the context of This compound , this could involve the parallel synthesis of a library of derivatives with different substituents, followed by high-throughput screening for desired properties such as fluorescence, catalytic activity, or biological activity. nih.gov This approach could lead to the rapid identification of new functional materials based on the This compound scaffold.
Conclusion
Summary of Key Research Themes
Ethyl 5-bromo-1H-imidazole-4-carboxylate is a synthetically valuable heterocyclic compound. Research surrounding this molecule is primarily focused on its utility as a versatile building block. Key research themes include the development of efficient synthetic routes to the molecule itself and the exploration of its reactivity, particularly in N-alkylation and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. These reactions allow for the systematic modification of the imidazole (B134444) core at distinct positions, enabling the creation of large libraries of novel derivatives. The primary application driving this research is in medicinal chemistry, where these derivatives are explored for a wide array of potential therapeutic activities.
Broader Implications for Heterocyclic Chemistry and Applied Sciences
The study of this compound and its reactions contributes to the broader field of heterocyclic chemistry by providing reliable methods for the functionalization of the important imidazole scaffold. The insights gained from its reactivity patterns are applicable to other similar heterocyclic systems. In applied sciences, this compound represents a key intermediate that bridges basic synthetic chemistry with the quest for new functional molecules. Its potential to serve as a precursor for both new pharmaceuticals and advanced materials underscores the importance of fundamental building blocks in driving innovation across diverse scientific disciplines, from drug discovery to materials engineering.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 5-bromo-1H-imidazole-4-carboxylate with high yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to favor nucleophilic substitution at the 5-position of the imidazole ring. Post-synthesis, employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm using HPLC (>98% purity). Yield improvements (e.g., 86% in related bromoimidazole syntheses) often require inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be analyzed?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~590 cm⁻¹) .
- ¹H NMR : Analyze aromatic protons (δ 7.45–8.35 ppm for imidazole and substituents) and ester methyl/methylene groups (δ 1.2–4.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 286.01 for a bromoimidazole derivative) and isotopic patterns for bromine .
Q. What safety protocols are essential when handling brominated imidazole derivatives?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from light. Follow emergency protocols for bromine exposure (e.g., eye rinsing with saline, decontamination showers) as outlined in safety data sheets .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the crystal structure of this compound?
- Methodological Answer : Grow crystals via slow evaporation (e.g., using DCM/hexane). Collect diffraction data at low temperature (123 K) to reduce thermal motion artifacts. Refine structures using SHELXL (SHELX suite) with Olex2 GUI, focusing on R-factors (<0.06) and data-to-parameter ratios (>15:1). Validate hydrogen-bonding networks using Mercury software .
Q. What methodologies analyze hydrogen-bonding networks in the solid state?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···O or C–H···Br interactions). Use CrystalExplorer to map Hirshfeld surfaces, quantifying contact contributions (e.g., 25% H···H, 15% Br···H). Compare packing motifs with Cambridge Structural Database (CSD) entries .
Q. How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group activates the imidazole ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via LC-MS, noting bromine’s ortho-directing effects on regioselectivity .
Q. How can computational docking predict bioactivity of derivatives (e.g., EGFR inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using EGFR kinase domain (PDB: 1M17). Optimize ligand geometries with Gaussian09 (B3LYP/6-31G*). Validate binding poses via MD simulations (GROMACS). Assess ADMET properties using SwissADME (e.g., Lipinski’s Rule of Five compliance) .
Addressing Data Contradictions
Q. How to resolve discrepancies between experimental and theoretical spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
